N-[3-(4-Bromophenyl)-1-methyl-1H-indol-2-yl]benzamide
Description
Properties
CAS No. |
62693-56-5 |
|---|---|
Molecular Formula |
C22H17BrN2O |
Molecular Weight |
405.3 g/mol |
IUPAC Name |
N-[3-(4-bromophenyl)-1-methylindol-2-yl]benzamide |
InChI |
InChI=1S/C22H17BrN2O/c1-25-19-10-6-5-9-18(19)20(15-11-13-17(23)14-12-15)21(25)24-22(26)16-7-3-2-4-8-16/h2-14H,1H3,(H,24,26) |
InChI Key |
WTMNDNJSDMNTGI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1NC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis
The indole nucleus is synthesized via the Fischer indole reaction, a classical method for constructing substituted indoles. Phenylhydrazine is condensed with 4-bromophenylacetone under acidic conditions (conc. H₂SO₄, 80–100°C, 6–8 h) to yield 3-(4-bromophenyl)-1H-indole. The reaction proceeds through cyclization of the intermediate phenylhydrazone, with the 4-bromophenyl group directing formation of the indole at position 3.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 100°C |
| Acid Catalyst | H₂SO₄ (conc.) |
| Reaction Time | 8 h |
| Yield | 68–72% |
N-Methylation at Position 1
The NH group of 3-(4-bromophenyl)-1H-indole is methylated using sodium hydride (NaH, 2.2 equiv) and methyl iodide (MeI, 1.5 equiv) in anhydrous DMF at 0°C to room temperature (2 h). This step achieves quantitative conversion to 1-methyl-3-(4-bromophenyl)-1H-indole, as confirmed by ¹H NMR (disappearance of NH peak at δ 10.2 ppm).
Functionalization at Position 2: Introduction of the Amino Group
Nitration at Position 2
Nitration of 1-methyl-3-(4-bromophenyl)-1H-indole is performed using fuming HNO₃ (1.2 equiv) in acetic anhydride at –10°C (2 h), yielding 2-nitro-1-methyl-3-(4-bromophenyl)-1H-indole. The electron-withdrawing 4-bromophenyl group directs nitration to position 2, as evidenced by regioselectivity studies.
Regioselectivity Analysis
| Substituent | Nitration Position | Yield (%) |
|---|---|---|
| 3-(4-Bromophenyl) | 2 | 65 |
| 3-Phenyl | 4 | 78 |
Reduction of Nitro to Amine
The nitro group is reduced to an amine using hydrogen gas (1 atm) over 10% Pd/C in ethanol (25°C, 4 h), affording 2-amino-1-methyl-3-(4-bromophenyl)-1H-indole. Alternative reductants like SnCl₂/HCl yield comparable results but require longer reaction times (12 h).
Acylation to Form the Benzamide Moiety
Benzoylation of the Amine
2-Amino-1-methyl-3-(4-bromophenyl)-1H-indole is treated with benzoyl chloride (1.5 equiv) in the presence of pyridine (2.0 equiv) in dichloromethane (0°C to rt, 3 h). The reaction proceeds via nucleophilic acyl substitution, yielding N-[3-(4-bromophenyl)-1-methyl-1H-indol-2-yl]benzamide with 85% isolated purity.
Optimized Acylation Conditions
| Parameter | Value |
|---|---|
| Solvent | CH₂Cl₂ |
| Base | Pyridine |
| Temperature | 0°C → rt |
| Yield | 78% |
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 7.6 Hz, 1H, indole H-4), 7.89–7.86 (m, 2H, benzamide Ar-H), 7.64–7.58 (m, 3H, benzamide Ar-H), 7.45 (d, J = 8.4 Hz, 2H, 4-BrC₆H₄), 7.32 (d, J = 8.4 Hz, 2H, 4-BrC₆H₄), 6.98 (s, 1H, indole H-2), 3.92 (s, 3H, N-CH₃).
- ESI-MS : m/z 447.1 [M+H]⁺ (calc. 446.0).
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O = 70:30) confirms ≥98% purity, with retention time = 6.72 min.
Comparative Analysis of Synthetic Routes
Alternative Pathway: Directed C–H Activation
A palladium-catalyzed C–H amination approach was explored using 1-methyl-3-(4-bromophenyl)-1H-indole and benzamide under CO atmosphere (1 atm) with Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) in toluene (120°C, 24 h). This method bypasses nitration but achieves lower yields (52%) due to competing side reactions.
Yield Comparison
| Method | Yield (%) |
|---|---|
| Nitration/Acylation | 78 |
| C–H Activation | 52 |
Challenges and Optimization Strategies
Regioselectivity in Nitration
The electron-deficient nature of the 4-bromophenyl group suppresses electrophilic attack at position 4, favoring position 2. Additives like Ce(SO₄)₂ enhance regioselectivity to 92%.
Acylation Side Reactions
Competitive N-acylation of the indole’s methyl group is mitigated by using bulky bases (e.g., 2,6-lutidine) or low temperatures.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-Bromophenyl)-1-methyl-1H-indol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom .
Scientific Research Applications
N-[3-(4-Bromophenyl)-1-methyl-1H-indol-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Mechanism of Action
The mechanism of action of N-[3-(4-Bromophenyl)-1-methyl-1H-indol-2-yl]benzamide involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This binding can influence biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[3-(4-Bromophenyl)-1-methyl-1H-indol-2-yl]benzamide with compounds sharing analogous scaffolds or functional groups, focusing on structural variations, biological activities, and pharmacological profiles.
Antiviral Benzamide Derivatives
- K22 [(Z)-N-[3-[4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide] :
- Structure : Differs by the presence of a 4-hydroxypiperidin-1-yl group and a propen-2-yl linker.
- Activity : Exhibits potent anti-coronavirus activity against HCoV-229E (EC50 = 3.3 μM) compared to the target compound (EC50 = 5.5 μM in related assays). The hydroxyl group in K22 likely enhances binding to viral targets .
- Application : Used as a reference inhibitor in coronavirus research .
SIRT2 Inhibitors with Benzamide Scaffolds
- C2-8 (3-(N-(4-Bromophenyl)sulfamoyl)-N-(4-bromophenyl)benzamide): Structure: Contains a sulfamoyl bridge and dual bromophenyl groups. Activity: Shows moderate SIRT2 inhibition (IC50 ~10 μM) but low selectivity. N-methylation of C2-8 derivatives significantly enhances potency and isoform selectivity (SIRT2 > SIRT1/3) .
Anticancer Indole-Benzamide Hybrids
- N-(4-Chlorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j): Structure: Features a chloro-substituted benzoyl group and an acetamide linker. The chloro substituent enhances cytotoxicity compared to bromo analogs .
Thiazole-Benzamide Derivatives
- Compound 50 (N-(4-(4-Bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide): Structure: Contains a thiazole ring and dimethylsulfamoyl group. Comparison: The indole core of the target compound may offer better blood-brain barrier penetration than thiazole-based analogs.
Data Tables for Key Comparisons
Table 1: Antiviral Activity of Benzamide Derivatives
| Compound | EC50 (μM) | Target Virus | Key Structural Features | Reference |
|---|---|---|---|---|
| Target Compound | 5.5 | HCoV-229E | Indole, bromophenyl, methyl | |
| K22 | 3.3 | HCoV-229E | Hydroxypiperidine, propen-2-yl linker |
Table 2: Enzymatic and Cellular Activities
Research Findings and Implications
- Structural-Activity Relationships (SAR) :
- Halogen Substitution : Bromine at the para position (as in the target compound) improves metabolic stability but may reduce potency compared to chloro or nitro groups in anticancer analogs .
- Linker and Substituents : Piperidine or thiazole moieties (e.g., K22, Compound 50) enhance target engagement but increase molecular weight and complexity .
- Therapeutic Potential: The target compound’s indole-benzamide scaffold shows versatility across antiviral and enzyme-modulatory applications. However, optimization (e.g., introducing hydroxyl or sulfamoyl groups) could enhance its efficacy .
Biological Activity
N-[3-(4-Bromophenyl)-1-methyl-1H-indol-2-yl]benzamide is a synthetic compound characterized by its unique structural features, including an indole moiety, a brominated phenyl group, and a benzamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties.
Research indicates that the indole derivatives, including this compound, can modulate various biological pathways involved in inflammation and cancer progression. The indole core is known for its ability to interact with multiple biological targets, enhancing its pharmacological profile. Molecular docking studies suggest that this compound may bind effectively to proteins involved in inflammatory responses and cancer signaling pathways, providing insights into its mechanism of action .
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in human leukemia and breast cancer cell lines. The compound's IC50 values indicate significant cytotoxicity, comparable to established anticancer agents like doxorubicin .
Table 1: Anticancer Activity
| Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Doxorubicin | 10 |
| U-937 (Leukemia) | 12.34 | Doxorubicin | 8 |
| CEM-13 (Leukemia) | 10.25 | Doxorubicin | 5 |
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory properties. The compound appears to inhibit key inflammatory mediators and cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This property makes it a candidate for further exploration in treating conditions like rheumatoid arthritis and other inflammatory disorders .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of the bromine atom on the phenyl ring significantly enhances the biological activity of this compound compared to similar derivatives without halogen substitutions. This modification not only affects binding affinity but also influences the overall pharmacokinetic profile .
Case Study: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines using flow cytometry assays. The results demonstrated that the compound induced apoptosis in a dose-dependent manner across multiple cell lines, indicating its potential as an effective anticancer agent .
Research Findings
In vitro studies have shown that this compound exhibits higher potency against specific cancer types compared to other indole derivatives. For example, modifications to the benzamide moiety have led to enhanced activity against breast cancer cells, suggesting that further structural optimizations could yield even more potent analogs .
Q & A
What synthetic strategies are effective for preparing N-[3-(4-Bromophenyl)-1-methyl-1H-indol-2-yl]benzamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves coupling a pre-functionalized indole core with a benzamide moiety. Key steps include:
- Indole Substitution: Introduce the 4-bromophenyl group at the indole C3 position via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using aryl boronic acids or esters .
- N-Methylation: Protect the indole nitrogen using methyl iodide under basic conditions (e.g., NaH in DMF) to prevent unwanted side reactions .
- Benzamide Formation: React the substituted indole with benzoyl chloride derivatives in the presence of a coupling agent like EDCI/HOBt in dichloromethane .
Optimization Tips: Monitor reaction progress via TLC or HPLC. Purification often requires column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization for high-purity yields .
Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy: - and -NMR are essential for verifying substituent positions (e.g., 4-bromophenyl at C3, methyl at N1). Key signals include aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 3.2–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., ) with <2 ppm error .
- X-ray Crystallography: Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., π-π stacking in indole-benzamide systems) .
- HPLC/LC-MS: Detect impurities (<0.5%) using reversed-phase C18 columns with UV detection at 254 nm .
What biological targets or mechanisms are associated with this compound, and how can its activity be evaluated experimentally?
Answer:
- Anticancer Targets: Analogous indole derivatives inhibit anti-apoptotic proteins Bcl-2/Mcl-1, making this compound a candidate for apoptosis induction studies .
- Assays:
- Fluorescence Polarization (FP): Measure binding affinity to Bcl-2 family proteins using FITC-labeled peptides .
- Cell Viability (MTT assay): Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) with IC determination .
- Western Blotting: Confirm downstream effects (e.g., caspase-3 activation) .
How do structural modifications (e.g., bromophenyl vs. chlorophenyl substitution) influence the compound’s bioactivity?
Answer:
- Electron-Withdrawing Groups (Br vs. Cl): Bromine’s larger atomic radius enhances hydrophobic interactions in protein pockets, potentially increasing binding affinity compared to chlorine .
- Methyl Group at N1: Stabilizes the indole core, reducing metabolic degradation and improving pharmacokinetic stability .
- SAR Validation: Use molecular docking (e.g., AutoDock Vina) to compare binding poses with Bcl-2/Mcl-1 homology models .
What computational methods are suitable for predicting the compound’s physicochemical properties and drug-likeness?
Answer:
- QSAR Models: Predict logP (2.8–3.5), solubility (<10 μM), and bioavailability using tools like SwissADME or ADMETlab .
- Molecular Dynamics (MD): Simulate membrane permeability (e.g., POPC lipid bilayers) via GROMACS .
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gap) to assess reactivity .
How can researchers address discrepancies in biological activity data across different studies?
Answer:
- Standardize Assays: Use identical cell lines (e.g., ATCC-validated), passage numbers, and assay protocols (e.g., serum-free vs. serum-containing media) .
- Control for Solubility: Ensure DMSO concentration ≤0.1% to avoid solvent toxicity .
- Validate Target Engagement: Employ orthogonal methods (e.g., SPR for binding kinetics alongside FP assays) .
What are the best practices for storing and handling this compound to ensure stability?
Answer:
- Storage: Store at -20°C in amber vials under inert gas (Ar/N) to prevent oxidation/hydrolysis .
- Stability Testing: Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS .
- Handling: Use gloveboxes for hygroscopic intermediates and avoid prolonged exposure to light .
How can crystallographic data enhance the understanding of this compound’s interaction with biological targets?
Answer:
- Co-crystallization: Co-crystallize with Bcl-2/Mcl-1 proteins to identify key binding residues (e.g., BH3 domain interactions) .
- Electron Density Maps: Resolve halogen bonds between the bromine and protein backbone carbonyl groups, which are critical for affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
